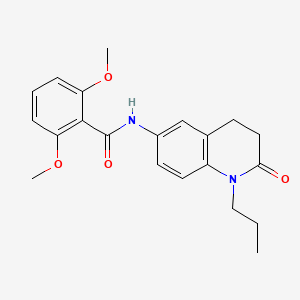![molecular formula C28H28N4O3 B2608987 2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1357740-61-4](/img/no-structure.png)
2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., medication, industrial chemical, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis. The yield and purity of the product are also often discussed.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and spectral properties (IR, UV-Vis, NMR, MS).科学的研究の応用
Multifunctional Ligands for Metal Complexes
Compounds featuring the butoxyphenyl and pyrazolyl groups have been utilized as ligands to create complex metal derivatives. These derivatives, such as those formed with gold(I) and palladium(II), exhibit unique structural properties due to various bonding interactions. These interactions lead to the formation of one-dimensional polymers or supramolecular arrays, showcasing potential applications in material science and nanotechnology (Claramunt et al., 2003).
Antimicrobial Activity
Similar compounds, especially those containing pyrazolyl groups, have been synthesized and tested for antimicrobial properties. For instance, new pyrazoline and pyrazole derivatives have been shown to possess significant antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents (Hassan, 2013).
Anticancer and Antimicrobial Agents
Research involving the synthesis of 1,3-oxazole clubbed with pyridyl-pyrazolines highlights the pursuit of compounds with biologically potent activities. These compounds have been tested for anticancer activity against a panel of 60 cancer cell lines, with some showing high potency. Additionally, their antimicrobial activities against pathogenic strains suggest dual potential in cancer treatment and infection control (Katariya et al., 2021).
Isoxazolyl and Pyrazolyl Derivatives as Ligands
The synthesis and characterization of novel isoxazolyl-benzo[d]pyrazino[2,1-b][1,3]oxazoles indicate the exploration of these compounds for potential applications in material science and as ligands in metal complexes. Their unique structural properties could be utilized in developing new materials or catalytic processes (Rajanarendar et al., 2015).
Antioxidant Activity
Pyrazolyl/isoxazolyl-oxazolines and thiazolines, synthesized from E-arylsulfonylethenesulfonylacetic acid methyl ester, have been tested for antioxidant activity. Among these, certain compounds have shown excellent antioxidant properties, suggesting their utility in pharmaceutical formulations to combat oxidative stress (Padmaja et al., 2013).
Safety And Hazards
This involves identifying any risks associated with the compound, such as toxicity, flammability, or reactivity. It also includes appropriate handling and disposal procedures.
将来の方向性
This could involve potential applications of the compound, further reactions it could undergo, or further studies that could be carried out to learn more about it.
Please consult with a professional chemist or a reliable source for accurate information. This is a general guide and may not apply to all compounds.
特性
CAS番号 |
1357740-61-4 |
|---|---|
製品名 |
2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
分子式 |
C28H28N4O3 |
分子量 |
468.557 |
IUPAC名 |
2-(2-butoxyphenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C28H28N4O3/c1-4-5-16-34-26-9-7-6-8-22(26)23-17-25-28(33)31(14-15-32(25)30-23)18-24-20(3)35-27(29-24)21-12-10-19(2)11-13-21/h6-15,17H,4-5,16,18H2,1-3H3 |
InChIキー |
PJKIFUGWWAKTQN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile](/img/structure/B2608906.png)
![(E)-N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2608908.png)
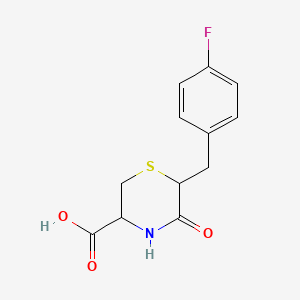
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B2608910.png)
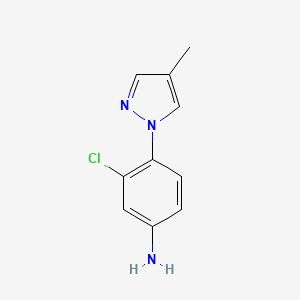
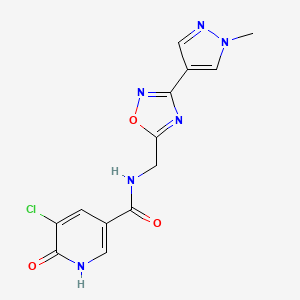
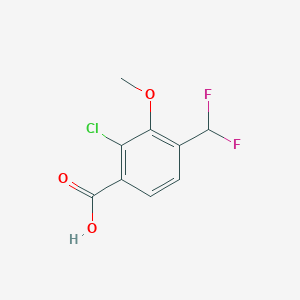
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2608916.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2608917.png)
![2-[4-(3-thienylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2608921.png)
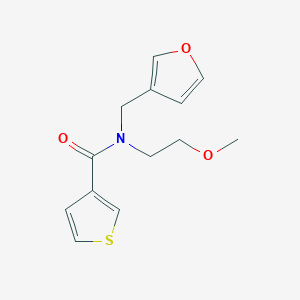
![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2608924.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2608926.png)
